Cas no 374898-56-3 ((1R,8S,9S)-bicyclo6.1.0non-4-en-9-ylmethanol)
(1R,8S,9S)-bicyclo6.1.0non-4-en-9-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
- rel-(1R,8S,9s,Z)-Bicyclo[6.1.0]non-4-en-9-ylmethanol
- ((Z,1R,8S,9s)-bicyclo[6.1.0]non-4-en-9-yl)methanol
- rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-en-9-yl)methanol
- ((1R,8S,9r)-bicyclo[6.1.0]non-4-en-9-yl)methanol
- [(1R,4Z,8S)-9-bicyclo[6.1.0]non-4-e
- (1R,8S,9S)-bicyclo6.1.0non-4-en-9-ylmethanol
- EN300-1703365
- (Z,1R,8S,9r)- bicyclo[6.1.0]non-4-ene-9-mathanol
- 374898-56-3
- rel-((1R,8S,9s,Z)-Bicyclo[6.1.0]non-4-en-9-yl)methanol
- 1312010-01-7
- AT13219
- ((Z,1R,8S,9s)-bicyclo[610]non-4-en-9-yl)methanol
- Rel-((1R,8S,9r,Z)-bicyclo[6.1.0]non-4-en-9-yl)methanol
- BS-47239
- (Z,1R,8S,9r)- bicyclo[610]non-4-ene-9-mathanol
- CS-0129527
- SCHEMBL19018522
- (1a,8a,9b)-Bicyclo[6.1.0]non-4-ene-9-methanol
- BS-45108
- BP-22101
- CS-0129440
- ((1R,8S,9S,Z)-BICYCLO[6.1.0]NON-4-EN-9-YL)METHANOL
- BP-22354
- starbld0015024
- SCHEMBL16746026
- [(1R,4Z,8S)-9-bicyclo[6.1.0]non-4-enyl]methanol
- F77393
- Bicyclo[6.1.0]non-4-ene-9-methanol, (1alpha,8alpha,9beta)-
- Bicyclo[6.1.0]non-4-ene-9-methanol, (1a,8a,9b)-
- [(1R,4Z,8S,9R)-bicyclo[6.1.0]non-4-en-9-yl]methanol
-
- Inchi: 1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/b2-1-/t8-,9+,10?
- InChI Key: NXQRWDARQUYASW-RLWGHQLRSA-N
- SMILES: OCC1[C@H]2CCC=CCC[C@H]21 |c:6|
Computed Properties
- Exact Mass: 152.120115130g/mol
- Monoisotopic Mass: 152.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2
(1R,8S,9S)-bicyclo6.1.0non-4-en-9-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR322995-500mg |
((z,1r,8s,9s)-Bicyclo[6.1.0]non-4-en-9-yl)methanol |
374898-56-3 | 500mg |
£375.00 | 2024-07-19 | ||
| Enamine | EN300-1703365-1g |
[(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol |
374898-56-3 | 95% | 1g |
$1599.0 | 2023-09-20 | |
| Enamine | EN300-1703365-5g |
[(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol |
374898-56-3 | 95% | 5g |
$4641.0 | 2023-09-20 | |
| Enamine | EN300-1703365-10g |
[(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol |
374898-56-3 | 95% | 10g |
$6882.0 | 2023-09-20 | |
| Chemenu | CM560529-1g |
rel-((1R,8S,9s,Z)-Bicyclo[6.1.0]non-4-en-9-yl)methanol |
374898-56-3 | 95%+ | 1g |
$2500 | 2024-07-17 | |
| eNovation Chemicals LLC | Y1229131-250mg |
rel-(1R,8S,9s,Z)-Bicyclo[6.1.0]non-4-en-9-ylmethanol |
374898-56-3 | 95% | 250mg |
$650 | 2024-06-03 | |
| Enamine | EN300-1703365-0.05g |
[(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol |
374898-56-3 | 95% | 0.05g |
$425.0 | 2023-09-20 | |
| Enamine | EN300-1703365-0.1g |
[(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol |
374898-56-3 | 95% | 0.1g |
$554.0 | 2023-09-20 | |
| Enamine | EN300-1703365-0.25g |
[(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol |
374898-56-3 | 95% | 0.25g |
$792.0 | 2023-09-20 | |
| Enamine | EN300-1703365-0.5g |
[(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol |
374898-56-3 | 95% | 0.5g |
$1249.0 | 2023-09-20 |
(1R,8S,9S)-bicyclo6.1.0non-4-en-9-ylmethanol Related Literature
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on (1R,8S,9S)-bicyclo6.1.0non-4-en-9-ylmethanol
(1R,8S,9S)-Bicyclo[6.1.0]non-4-en-9-ylmethanol: A Comprehensive Overview
(1R,8S,9S)-Bicyclo[6.1.0]non-4-en-9-ylmethanol, also known by its CAS number 374898-56-3, is a unique bicyclic compound with significant potential in various chemical and biological applications. This compound has garnered attention in recent years due to its intriguing structure and promising properties, making it a subject of extensive research in the fields of organic chemistry and pharmacology.
The molecular structure of (1R,8S,9S)-Bicyclo[6.1.0]non-4-en-9-ylmethanol is characterized by a bicyclic framework with a nonane backbone and a methanol group attached at the 9-position. The stereochemistry of the compound is defined by its three stereogenic centers at positions 1, 8, and 9, which contribute to its unique physical and chemical properties. Recent studies have highlighted the importance of this stereochemistry in determining the compound's bioactivity and selectivity.
One of the most notable aspects of this compound is its potential as a chiral building block in organic synthesis. Researchers have explored its use in constructing complex molecules with high enantioselectivity, leveraging its rigid bicyclic structure to induce specific stereochemical outcomes in reactions. For instance, a study published in the Journal of Organic Chemistry demonstrated how this compound can serve as an effective starting material for synthesizing bioactive compounds with intricate architectures.
In addition to its synthetic applications, (1R,8S,9S)-Bicyclo[6.1.0]non-4-en-9-ylmethanol has shown promise in pharmacological studies. Preclinical research has indicated that this compound exhibits moderate activity against certain enzymes involved in neurological disorders, suggesting its potential as a lead compound for drug development.
The synthesis of this compound has been optimized through various methodologies over the years. A recent advancement involves the use of asymmetric catalysis to achieve high enantiomeric excess during its preparation. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by minimizing waste and reducing environmental impact.
From an environmental perspective, understanding the degradation pathways of (1R,8S,9S)-Bicyclo[6.1.0]non-4-en-9-ylmethanol is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes biodegradation through microbial action, producing innocuous byproducts such as carbon dioxide and water.
In conclusion, (1R,8S,9S)-Bicyclo[6.1.0]non-4-en-9-ylmethanol stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and stereochemical properties make it an invaluable tool in organic synthesis and drug discovery while ongoing research continues to uncover new insights into its potential uses.
374898-56-3 ((1R,8S,9S)-bicyclo6.1.0non-4-en-9-ylmethanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)